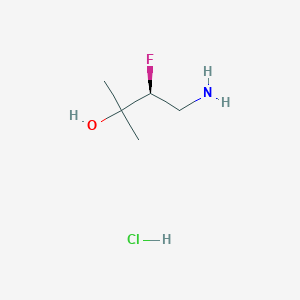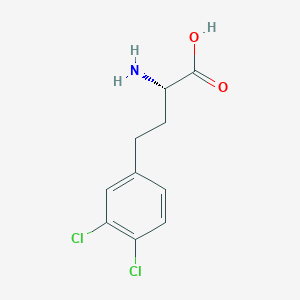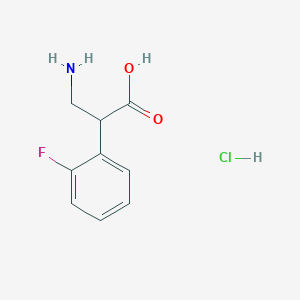
(3S)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a secondary alcohol group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated alkene or alkane.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group is introduced via nucleophilic substitution, often using ammonia or an amine derivative.
Hydroxylation: The secondary alcohol group is introduced through oxidation or hydrolysis reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The secondary alcohol group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the amino group to an amine.
Substitution: The amino and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or electrophiles like alkyl halides.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or de-fluorinated compounds.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
(3S)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
(3S)-4-amino-3-fluoro-2-methylbutan-2-ol: The free base form without the hydrochloride salt.
(3S)-4-amino-2-methylbutan-2-ol: Lacks the fluorine atom, resulting in different chemical properties.
(3S)-4-amino-3-chloro-2-methylbutan-2-ol: Contains a chlorine atom instead of fluorine, affecting reactivity and biological activity.
Uniqueness: (3S)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. Fluorine atoms are known to enhance metabolic stability and bioavailability in pharmaceutical compounds, making this compound particularly valuable in drug development.
特性
IUPAC Name |
(3S)-4-amino-3-fluoro-2-methylbutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPPCXIRHYEIQN-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CN)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CN)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














